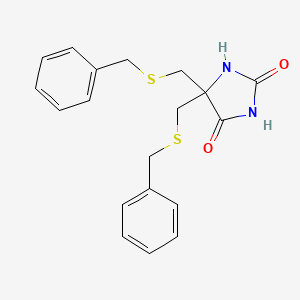

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione

Description

Properties

CAS No. |

32418-95-4 |

|---|---|

Molecular Formula |

C19H20N2O2S2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |

InChI Key |

JCDRJBAHSISSAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The phenylmethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound's thioether groups can facilitate various chemical reactions, making it a valuable component in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with biomolecules. Studies suggest that it may exhibit anti-inflammatory and anti-cancer properties. The presence of sulfur atoms in its thioether groups enhances its reactivity with biological targets, potentially inhibiting specific enzymes or pathways involved in disease progression .

Biological Activity Highlights:

- Anti-inflammatory Effects: Preliminary studies indicate that the compound may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Potential: Initial evaluations have shown promise in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action against various cancer types .

Medicine

In medicinal chemistry, 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is being explored as a precursor for drug development. Its structural characteristics allow for modifications that could enhance therapeutic efficacy and reduce side effects. The compound's potential as an anti-cancer agent is particularly noteworthy, as it may contribute to the design of novel anticancer therapies targeting specific cancer pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione in various applications:

Mechanism of Action

The mechanism of action of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets through its phenylmethylthio groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s reactivity and binding affinity to different molecules play a crucial role in its mechanism of action.

Comparison with Similar Compounds

Key Observations:

- Sulfur vs. Oxygen : Unlike Phenytoin, the thioether linkages in the target compound may alter metabolic pathways (e.g., oxidation to sulfoxides) and electronic properties .

- Biological Activity : While Phenytoin is clinically used for epilepsy, the target compound’s structural analogs (e.g., 5,5-disubstituted hydantoins) have shown modest anti-HIV activity in vitro (IC₅₀ = 53 µM for related derivatives) .

Biological Activity

5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₅H₁₄N₂O₂S₂

- Molecular Weight : 306.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of imidazolidinediones exhibit significant antimicrobial properties. For example, studies have shown that various substituted imidazolidinediones can inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. faecalis |

|---|---|---|

| 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione | 32 | 64 |

| Control (Vancomycin) | 1 | 2 |

The minimum inhibitory concentration (MIC) values suggest that this compound has a moderate level of activity against these pathogens, particularly against S. aureus, which is known for its resistance to multiple antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione. The compound demonstrated selective toxicity towards cancer cell lines while exhibiting lower toxicity in normal human cells.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| Normal Human Fibroblasts | >100 |

The IC₅₀ values indicate that the compound selectively inhibits cancer cell proliferation, suggesting a potential therapeutic application in oncology .

The mechanism by which 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione exerts its biological effects appears to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The compound may also induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Case Study on Antimicrobial Resistance : A recent study explored the efficacy of various imidazolidinedione derivatives against drug-resistant strains of S. aureus. The results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity and reduced resistance mechanisms .

- Cytotoxicity in Cancer Research : In a comparative study involving several imidazolidinedione derivatives, 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione was identified as one of the most effective compounds against lung and cervical cancer cell lines while maintaining a favorable safety profile in non-cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione, and how can reaction yields be optimized?

- Methodological Answer : Base-promoted cyclization strategies, similar to those used for spiro-fused imidazolidinones, are effective. For example, using potassium carbonate as a base in methanol/water systems under reflux (2–4 hours) can yield crystalline products. Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of amidine to ketone derivatives) and monitoring reaction progress via HPLC .

Q. How can purity and structural integrity of the compound be validated during synthesis?

- Methodological Answer : Combine chromatographic purification (e.g., ethyl acetate/hexane gradients) with spectroscopic characterization. Use - and -NMR to confirm substitution patterns (e.g., thioether linkages at C5), IR for carbonyl (C=O) stretching (~1700–1750 cm), and X-ray crystallography to resolve stereochemical ambiguities .

Q. What solvent systems are suitable for recrystallization to ensure high purity?

- Methodological Answer : Ethyl acetate/water biphasic systems are effective for fractional crystallization. Chilling the organic layer to 0°C overnight enhances crystal formation while minimizing solubility of byproducts .

Advanced Research Questions

Q. How can computational modeling improve the design of imidazolidinedione derivatives with tailored electronic properties?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict substituent effects on reactivity. For example, ICReDD’s reaction path search methods can identify optimal transition states for thioether bond formation. Pair computational data with experimental validation using Hammett plots to correlate substituent electronic effects with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR spectra)?

- Methodological Answer : Investigate dynamic processes (e.g., hindered rotation of phenylmethyl-thio groups) using variable-temperature NMR. Compare experimental results with simulated spectra from software like MestReNova. For persistent ambiguities, synthesize isotopically labeled analogs (e.g., -imidazolidinedione) for advanced 2D NMR studies (e.g., HSQC, NOESY) .

Q. How can reactor design enhance scalability of imidazolidinedione synthesis while maintaining stereochemical control?

- Methodological Answer : Use membrane reactors to separate reactive intermediates and minimize side reactions. For example, tubular reactors with immobilized catalysts (e.g., Pd/C for deprotection steps) improve mass transfer and reduce batch-to-batch variability. Computational fluid dynamics (CFD) simulations optimize flow rates and mixing efficiency .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Perform kinetic studies under controlled pH. For instance, monitor degradation via LC-MS in 0.1 M HCl vs. NaOH. Density Functional Theory (DFT) calculations can model protonation/deprotonation pathways, identifying vulnerable sites (e.g., hydantoin ring opening at low pH). Validate with isotopic labeling (-tracking) to trace hydrolysis products .

Q. How can imidazolidinedione derivatives be evaluated for bioactivity (e.g., enzyme inhibition) using structure-activity relationship (SAR) models?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., aryl-thio vs. alkyl-thio groups) and test against target enzymes (e.g., kinases). Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Corrogate experimental IC values with computed binding energies and steric/electronic descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.